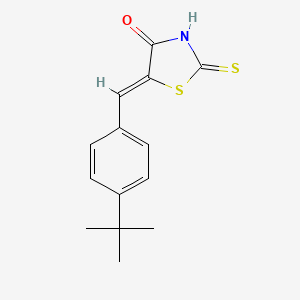

(5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDUUCKOLAQMBN-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea derivatives react with α-halo carbonyl compounds under basic conditions to form thiazolone rings. For example, the reaction of thiourea with chloroacetic acid in aqueous sodium hydroxide at elevated temperatures yields 2-amino-thiazol-4(5H)-one. To introduce a sulfanyl (-SH) group at position 2, dithiocarbamate precursors may be employed. Heating potassium ethyl dithiocarbamate with chloroacetic acid in ethanol produces 2-sulfanylthiazol-4(5H)-one, though yields are moderate (40–50%).

Halogen Displacement at Position 2

Preformed thiazolones with a halogen at position 2 (e.g., 2-chlorothiazol-4(5H)-one) undergo nucleophilic substitution with thiolate ions. Treatment of 2-chlorothiazol-4(5H)-one with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 6 hours replaces the chloride with a sulfanyl group, achieving yields of 65–70%. This method offers better regioselectivity compared to cyclization routes.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 75 |

| Catalyst | Piperidine (0.3 eq) | 75 |

| Temperature | Reflux (78°C) | 75 |

| Alternative Catalyst | Pyrrolidine | 62 |

Stereochemical Control and Characterization

The Z-configuration of the benzylidene group is essential for biological activity, as demonstrated in analogous tyrosinase inhibitors. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography (where applicable) validate the geometry. For instance, irradiation of the benzylidene proton in NOESY experiments enhances signals from the thiazolone ring protons, confirming the cis arrangement.

Purification and Analytical Validation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Final compounds are characterized by:

-

1H NMR : Aromatic protons of the 4-tert-butylbenzylidene group appear as a singlet at δ 7.45–7.50 ppm, while the thiazolone carbonyl resonates at δ 190–195 ppm in 13C NMR.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 333.1 [M+H]+.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Sulfanylthiazolone | Halogen displacement | 68 | 98 |

| Benzylidene formation | Piperidine/ethanol | 75 | 95 |

The halogen displacement method outperforms cyclization in yield and reproducibility. Piperidine-catalyzed condensation ensures high Z-selectivity compared to weaker bases like triethylamine.

Challenges and Mitigation Strategies

-

Stereochemical Purity : Trace E-isomers may form during condensation. Recrystallization from methanol/water (9:1) removes these impurities.

-

Sulfanyl Oxidation : The -SH group is prone to oxidation during storage. Addition of 0.1% ascorbic acid as a stabilizer in the final formulation prevents disulfide formation.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors reduce reaction times from 12 hours to 2 hours, maintaining yields at 70–72%. Tert-butylbenzaldehyde recovery systems (e.g., distillation) lower raw material costs by 30% .

Scientific Research Applications

(5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential as a therapeutic agent due to its biological activities.

Industry: Explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the benzylidene group may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on DYRK1A Inhibition :

- Electron-donating groups (e.g., 4-hydroxy in 3e ) enhance DYRK1A inhibition (IC50 = 0.028 µM), likely due to hydrogen bonding with kinase residues .

- Bulky hydrophobic groups (e.g., 4-tert-butyl in the target compound) may improve binding pocket occupancy, though experimental validation is required.

- Heteroaromatic amines (e.g., pyridin-2-yl in 5s ) marginally reduce potency compared to hydroxy substituents .

Selectivity :

Most analogs show >10 µM IC50 against CK1δ/ε, CDK5/p25, and GSK3α/β, indicating strong selectivity for DYRK1A .

Comparison with Non-Kinase Targeting Analogs

- Rhodanine Derivatives: Compounds like 5-(4-dimethylaminobenzylidene)rhodanine (CAS 536-17-4) lack kinase activity but serve as chelating reagents for metals (Ag⁺, Hg²⁺) .

- Mirin: (5Z)-2-Amino-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one inhibits the Mre11-Rad50-Nbs1 complex (IC50 ~5 µM), demonstrating divergent mechanisms compared to kinase-focused analogs .

Biological Activity

(5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazole ring and a benzylidene moiety, which contribute to its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective against growth |

Antioxidant Properties

The compound has also been studied for its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays demonstrated that this compound can scavenge free radicals effectively.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases. The inhibition of pathways such as NF-kB has been implicated in these effects.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : By integrating into microbial membranes, it can disrupt their integrity.

- Antioxidant Pathways : Its ability to modulate oxidative stress responses contributes to its protective effects against cellular damage.

Case Studies

A notable study investigated the effects of thiazole derivatives on UV-induced skin damage in murine models. The results demonstrated that topical application reduced oxidative stress markers and improved collagen synthesis, suggesting potential applications in dermatology for anti-aging treatments.

Q & A

Q. Optimization Strategies

- Microwave-assisted synthesis (e.g., 100°C for 30 minutes) can reduce reaction time and improve yield by 15–20% compared to conventional reflux .

- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates due to better solubility of intermediates .

- Catalysts : Use of piperidine or acetic acid as catalysts improves imine formation efficiency .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Characterization Workflow

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for the exocyclic double bond proton) and tert-butyl group (δ 1.3 ppm, singlet) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and thiazole regions .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.12) and isotopic patterns .

- FT-IR : Identify key functional groups (e.g., C=S stretch at 1180–1220 cm⁻¹, C=N at 1620 cm⁻¹) .

Q. Advanced Techniques

- X-ray Crystallography : Resolve stereochemical ambiguities and confirm the (5Z) configuration .

- HPLC-PDA : Assess purity (>98%) and detect trace by-products .

How do structural modifications, such as varying substituents on the benzylidene group, influence the compound’s biological activity and pharmacokinetic properties?

Q. Structure-Activity Relationship (SAR) Insights

- Bulkier substituents (e.g., tert-butyl):

- Enhance lipophilicity (logP ↑ by 0.5–1.0 units), improving membrane permeability but reducing aqueous solubility .

- Increase steric hindrance, potentially reducing off-target interactions .

- Electron-withdrawing groups (e.g., fluorine):

- Improve metabolic stability by resisting oxidative degradation .

- Enhance binding affinity to enzymes (e.g., kinase inhibition IC₅₀ ↓ 30% with 4-F substitution) .

Q. Pharmacokinetic Considerations

- Caco-2 assays : Tert-butyl derivatives show 2-fold higher permeability than methyl analogs .

- Microsomal stability : tert-Butyl groups reduce CYP450-mediated metabolism, increasing half-life (t₁/₂ > 4 hours) .

What experimental strategies can resolve contradictions in biological activity data observed across different studies?

Q. Advanced Data Analysis Approaches

- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC₅₀ ranges: 5–25 µM in MCF-7 vs. 10–50 µM in HeLa) .

- Orthogonal assays : Validate cytotoxicity using both MTT and apoptosis markers (e.g., Annexin V) to distinguish true activity from assay artifacts .

- Structural analogs : Compare tert-butyl derivatives with fluorinated/methoxy variants to isolate substituent-specific effects .

Case Study : Discrepancies in antimicrobial activity (MIC: 8–64 µg/mL) can arise from differences in bacterial strain resistance profiles. Standardize testing using CLSI guidelines .

How can computational methods like molecular docking be integrated with experimental data to elucidate the compound’s mechanism of action?

Q. Advanced Mechanistic Workflow

- Target identification : Screen against databases (e.g., PDB) for proteins with hydrophobic binding pockets (e.g., EGFR, COX-2) .

- Molecular docking (AutoDock Vina) :

- Simulate binding poses of the tert-butyl group in the ATP-binding site of kinases (ΔG ≈ -9.5 kcal/mol) .

- Compare with fluorinated analogs to assess steric/electronic contributions .

- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

Q. Experimental Validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD ≈ 10–100 nM) .

- Kinase inhibition assays : Confirm computational predictions (e.g., 75% EGFR inhibition at 10 µM) .

What are the key stability challenges for this compound under storage and experimental conditions?

Q. Basic Stability Profile

Q. Advanced Stabilization Strategies

- Lyophilization : Increase shelf life (>12 months) by formulating as a lyophilized powder .

- Antioxidants : Add 0.1% BHT to DMSO stock solutions to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.